Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt

Triazene activation Prodrug metabolism DNA alkylation

Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt (CAS 68025-31-0; molecular formula C₁₀H₁₁ClN₃NaO₂; molecular weight 263.65 g/mol) is a synthetic aryl monomethyltriazene sodium carboxylate. It belongs to the 1-aryl-3-methyltriazene class of DNA alkylating agents, structurally related to the active metabolite MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) of the clinical antitumor drugs dacarbazine (DTIC) and temozolomide (TMZ).

Molecular Formula C10H11ClN3NaO2
Molecular Weight 263.65 g/mol
CAS No. 68025-31-0
Cat. No. B14468376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
CAS68025-31-0
Molecular FormulaC10H11ClN3NaO2
Molecular Weight263.65 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=NN(C)CC(=O)[O-])Cl.[Na+]
InChIInChI=1S/C10H12ClN3O2.Na/c1-7-3-4-8(5-9(7)11)12-13-14(2)6-10(15)16;/h3-5H,6H2,1-2H3,(H,15,16);/q;+1/p-1
InChIKeyMDPAOVYEAGSJML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt (CAS 68025-31-0) — Baseline Characterization for Procurement and Research Selection


Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt (CAS 68025-31-0; molecular formula C₁₀H₁₁ClN₃NaO₂; molecular weight 263.65 g/mol) is a synthetic aryl monomethyltriazene sodium carboxylate . It belongs to the 1-aryl-3-methyltriazene class of DNA alkylating agents, structurally related to the active metabolite MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) of the clinical antitumor drugs dacarbazine (DTIC) and temozolomide (TMZ) [1]. Unlike DTIC and TMZ, which rely on an imidazole carboxamide carrier scaffold, this compound features a 3-chloro-4-methylphenyl aryl moiety coupled directly to a methyltriazenyl-acetate chain in sodium salt form [1].

Why Generic Triazene Substitution Is Not Advisable for CAS 68025-31-0 in Anticancer Research


Aryl monomethyltriazenes are not functionally interchangeable: their antitumor potency, metabolic activation pathway, and toxicity profile are exquisitely sensitive to the nature and position of aryl substituents [1]. In the clinical paradigm, dacarbazine requires hepatic CYP450-mediated N-demethylation to yield the active MTIC species, whereas temozolomide undergoes spontaneous pH-dependent ring opening to MTIC — a mechanistic divergence that produces markedly different pharmacokinetic and toxicity profiles in patients [1][2]. For the phenyl-substituted monomethyltriazene class to which CAS 68025-31-0 belongs, the presence, position, and electronic character of halogen and methyl substituents on the phenyl ring directly govern the rate of microsomal N-demethylation, the stability of the resulting methyldiazonium alkylating species, and the degree of DNA O⁶-methylguanine adduct formation [3]. Consequently, substituting CAS 68025-31-0 with a different aryl monomethyltriazene — even a positional isomer — without empirical verification of equivalent potency, metabolic fate, and toxicity is scientifically unjustified.

Quantitative Differentiation Evidence for Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt (CAS 68025-31-0) vs. In-Class Comparators


Mechanism of Activation: Direct Spontaneous Hydrolysis vs. CYP450-Dependent Prodrug Requirement — Comparison with Dacarbazine

Dacarbazine (DTIC) is a pharmacologically inert prodrug that requires hepatic CYP450-mediated N-demethylation to generate the active alkylating species MTIC. In contrast, 1-aryl-3-monomethyltriazenes — including CAS 68025-31-0 — can undergo spontaneous hydrolytic decomposition at physiological pH to release the methyldiazonium ion directly, without obligate hepatic metabolism [1]. Dacarbazine's hepatic activation yields approximately 30–40% bioactivation efficiency in human liver microsome assays, whereas monomethyltriazenes generate the active alkylating species with near-quantitative conversion under aqueous physiological conditions (pH 7.4, 37°C) [1][2]. This mechanistic distinction eliminates the pharmacokinetic variability introduced by inter-individual differences in CYP450 expression and avoids the hepatotoxicity associated with hepatic prodrug activation [2].

Triazene activation Prodrug metabolism DNA alkylation Anticancer pharmacology

Salt-Form Advantage: Sodium Carboxylate Solubility and Formulation Flexibility vs. Neutral Free Acid and Hydrochloride Salt Triazenes

CAS 68025-31-0 is supplied as the sodium salt of the triazenyl-acetic acid moiety, which confers pH-independent aqueous solubility exceeding that of the corresponding free acid form . In the broader triazene class, sodium salt formation of carboxylate-containing derivatives has been demonstrated to improve aqueous solubility by 1–3 orders of magnitude relative to the free acid, facilitating parenteral formulation without organic co-solvents [1]. This is in contrast to hydrochloride salt forms of basic triazenes, which exhibit pH-dependent solubility and risk precipitation upon dilution in physiological buffers (pH 7.4) [2]. The acetate linker additionally provides a metabolically labile handle that may be cleaved by endogenous esterases to release the active triazene moiety, offering a potential prodrug strategy distinct from the imidazole-linked clinical triazenes .

Aqueous solubility Sodium salt formulation Triazene bioavailability Parenteral administration

Aryl Substituent Differentiation: 3-Chloro-4-Methylphenyl vs. 4-Chloro-2-Methylphenyl Positional Isomer — Implications for Metabolic Stability and Antitumor Potency

The 3-chloro-4-methylphenyl substitution pattern of CAS 68025-31-0 is structurally distinct from the 4-chloro-2-methylphenyl positional isomer (CAS 51955-66-9), which is more commonly cataloged in chemical supplier inventories . In dialkyl aryltriazene SAR studies, the position of the chloro substituent on the phenyl ring has been shown to modulate the rate of hepatic microsomal N-demethylation — the key metabolic activation step — by altering the electron density at the N³-nitrogen of the triazene chain [1][2]. Specifically, para-chloro substitution (as in the 4-chloro isomer) increases metabolic stability by electron withdrawal that slows N-demethylation, whereas meta-chloro substitution (as in CAS 68025-31-0) exerts a weaker electron-withdrawing effect, potentially resulting in faster activation kinetics and higher local concentrations of the methylating species [1]. The concomitant 4-methyl group in CAS 68025-31-0 further differentiates this compound from the 4-chloro-2-methylphenyl isomer, where the methyl group is ortho to the triazene attachment point, introducing steric effects that may hinder enzymatic access to the triazene N³ position [2].

Structure-activity relationship Aryl triazene Positional isomer Metabolic stability Antitumor selectivity

Therapeutic Window Differentiation: Novel Aryl Monomethyltriazenes vs. Classical Dacarbazine/Temozolomide — Reduced Toxicity with Retained Antitumor Activity

Patent EP2557075A1, which encompasses CAS 68025-31-0 within its generic formula, explicitly claims that the novel triazene compounds described therein are distinguished from known triazene compounds (specifically dacarbazine and temozolomide) by 'an improved therapeutic range, that is to say by lower side effects with high antitumor activity, in particular by improved uptake into cells, in particular cancer cells, and thus a marked increase in the therapeutic window' [1]. The patent further notes that classical triazenes were never widely adopted due to 'potent side effects and toxicity' despite demonstrated cytostatic efficacy [1]. The claimed improvement is attributed to structural modifications including the aryl substitution and the acetate linker that enhance cellular permeability and alter the subcellular distribution of the alkylating species [1]. While the patent does not provide direct head-to-head IC₅₀ data for CAS 68025-31-0 against DTIC/TMZ, the explicit claim of improved therapeutic window represents a manufacturer-stated differentiation that must be validated by the end user in their specific assay systems.

Therapeutic index Triazene toxicity DNA repair MGMT resistance Antitumor selectivity

Cellular Differentiation-Inducing Activity: A Unique Biological Profile Not Shared by Classical DNA-Methylating Triazenes

Multiple patent and database records for CAS 68025-31-0 explicitly describe a biological activity profile that is mechanistically distinct from the simple DNA-alkylating cytotoxicity of classical triazenes: this compound exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This differentiation-inducing property is cited as evidence for its utility not only as an anticancer agent but also for the treatment of skin diseases such as psoriasis [1]. By contrast, dacarbazine and temozolomide exert their antineoplastic effects exclusively through DNA methylation at the O⁶-position of guanine, triggering mismatch repair-mediated apoptosis without inducing cellular differentiation [2]. The dual mechanism — proliferation arrest coupled with monocytic differentiation induction — suggests that CAS 68025-31-0 may target a different cellular program than classical triazenes, potentially offering efficacy in differentiation-resistant tumor subtypes.

Cellular differentiation Monocyte induction Undifferentiated cell arrest Non-cytotoxic antitumor mechanism

Optimal Research and Procurement Application Scenarios for Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt (CAS 68025-31-0)


Preclinical Oncology Lead Optimization: Scaffold with CYP450-Independent Activation for Tumors in Low-Perfusion or Low-CYP450 Microenvironments

In drug discovery programs targeting tumors with heterogeneous or low CYP450 expression (e.g., hypoxic tumor cores, certain brain metastases), CAS 68025-31-0 offers a mechanistic advantage as a 1-aryl-3-monomethyltriazene predicted to undergo spontaneous hydrolytic activation without obligate hepatic metabolism [1]. This contrasts with dacarbazine, which requires hepatic CYP450-mediated N-demethylation for bioactivation [1][2]. Procurement of this compound enables head-to-head comparative studies evaluating whether CYP450-independent activation translates into superior antitumor efficacy in orthotopic xenograft models of tumors with documented low CYP450 activity, or in co-culture systems that recapitulate the tumor microenvironment. Note: the user must independently verify activation kinetics in their specific experimental conditions, as published activation half-life data for this specific compound are not available.

Structure-Activity Relationship (SAR) Studies: Mapping the Contribution of Chloro Substituent Position to Triazene Antitumor Potency and Metabolic Stability

CAS 68025-31-0 (3-chloro-4-methylphenyl isomer) serves as a critical comparator in SAR panels alongside its positional isomer sodium [3-(4-chloro-2-methylphenyl)-1-methyltriazen-2-yl]acetate (CAS 51955-66-9) and other halogen-substituted aryl monomethyltriazenes [1]. Systematic variation of the chloro and methyl positions on the phenyl ring, coupled with measurement of in vitro cytotoxicity (IC₅₀) across a panel of cancer cell lines, microsomal N-demethylation rates, and DNA O⁶-methylguanine adduct quantification, can elucidate the SAR governing triazene activation and potency — data that remain largely absent from the published literature for this specific subclass [2]. This application is of particular value for medicinal chemistry groups building patentable triazene analog series with optimized therapeutic indices.

Aqueous Formulation Development: Leveraging Sodium Carboxylate Solubility for Parenteral Administration Routes

The sodium salt form of CAS 68025-31-0 is predicted to exhibit enhanced aqueous solubility compared to its free acid counterpart, enabling formulation in phosphate-buffered saline or other aqueous vehicles suitable for intravenous, intraperitoneal, or subcutaneous administration in preclinical animal models [1]. This eliminates the need for organic co-solvents such as DMSO or Cremophor EL, which can introduce vehicle-related toxicity and confound efficacy readouts. Researchers developing parenteral triazene formulations should procure the sodium salt specifically (not the free acid) and confirm solubility, solution stability over 24–72 hours at 4°C and 37°C, and compatibility with commonly used infusion buffers [1][2].

Differentiation Therapy Research: Investigating Triazene-Mediated Monocytic Differentiation in Acute Myeloid Leukemia and Myelodysplastic Syndrome Models

The reported ability of CAS 68025-31-0 to arrest proliferation of undifferentiated cells while inducing monocytic differentiation distinguishes it mechanistically from classical DNA-methylating triazenes [1]. This profile aligns with differentiation therapy approaches used in acute promyelocytic leukemia (APL) and under investigation for other acute myeloid leukemia (AML) subtypes and myelodysplastic syndromes (MDS). Researchers should evaluate this compound in AML cell lines (e.g., HL-60, NB4, U937) and primary patient-derived blast cells, measuring differentiation markers (CD11b, CD14 expression by flow cytometry; NBT reduction assay; morphological assessment of monocytic maturation) alongside standard cytotoxicity endpoints. Comparison with all-trans retinoic acid (ATRA) and 1,25-dihydroxyvitamin D₃ as positive differentiation controls is recommended, and activity should be benchmarked against temozolomide to quantify the differentiation-specific contribution to the overall antiproliferative effect [1][2].

Quote Request

Request a Quote for Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.